molecular formula C11H9NO2S B11767326 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol

7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol

Cat. No.: B11767326
M. Wt: 219.26 g/mol
InChI Key: JDIFJOWIQJUQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol is a heterocyclic compound that features a quinoline core fused with a dioxole ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving appropriate dihydroxybenzene derivatives.

    Thiol Group Addition: The thiol group can be introduced through a nucleophilic substitution reaction using thiourea or other sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding quinoline derivative without the dioxole ring.

    Substitution: The methyl group can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

    Oxidation: Disulfide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    Oxolinic Acid: A quinoline derivative with antibacterial properties.

    Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: A compound with a similar dioxole-quinoline structure but different functional groups.

Uniqueness: 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other quinoline derivatives.

This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future research and applications

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

7-methyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione

InChI

InChI=1S/C11H9NO2S/c1-6-2-7-3-9-10(14-5-13-9)4-8(7)12-11(6)15/h2-4H,5H2,1H3,(H,12,15)

InChI Key

JDIFJOWIQJUQQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2NC1=S)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.